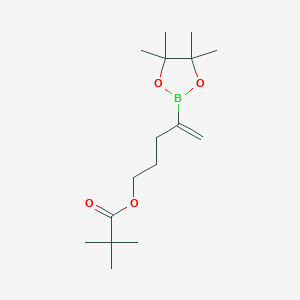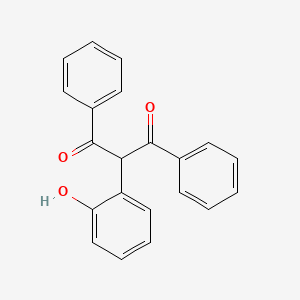
2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione is an organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a hydroxyphenyl group attached to a diphenylpropane-dione backbone, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione typically involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione exerts its effects is primarily through its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton within the molecule upon excitation, leading to unique fluorescence properties. The molecular targets and pathways involved include interactions with various biomolecules and cellular components, making it a valuable tool in fluorescence-based assays and imaging .
相似化合物的比较
Similar Compounds
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione exhibits unique fluorescence properties due to its specific structural arrangement. This makes it particularly useful in applications requiring precise fluorescence characteristics, such as biological imaging and chemical sensing .
属性
CAS 编号 |
6274-70-0 |
|---|---|
分子式 |
C21H16O3 |
分子量 |
316.3 g/mol |
IUPAC 名称 |
2-(2-hydroxyphenyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C21H16O3/c22-18-14-8-7-13-17(18)19(20(23)15-9-3-1-4-10-15)21(24)16-11-5-2-6-12-16/h1-14,19,22H |
InChI 键 |
XOUNKCHVMDOXLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2O)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


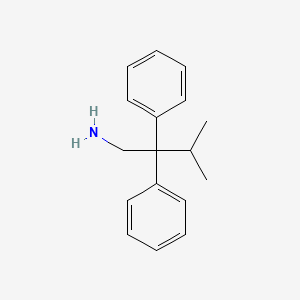
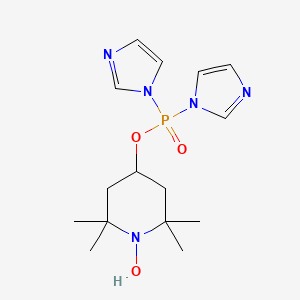
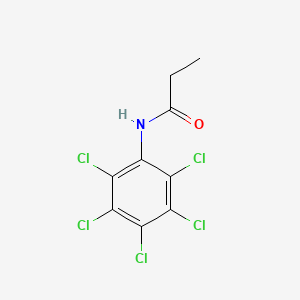
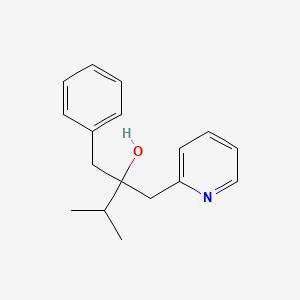
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)

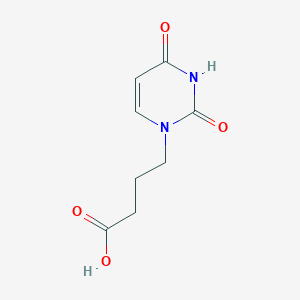
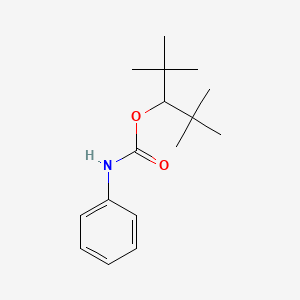
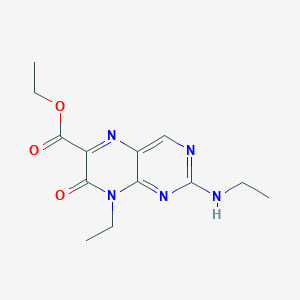
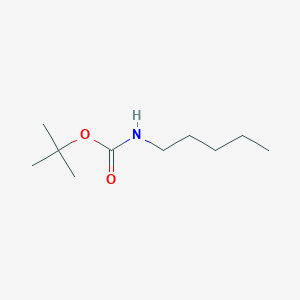
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
